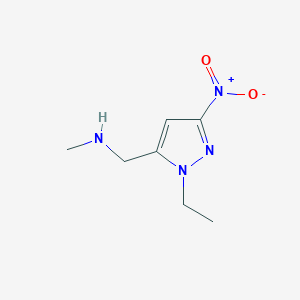

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a methylmethanamine group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The ethyl group is introduced through an alkylation reaction, where the pyrazole ring is treated with an ethylating agent such as ethyl iodide in the presence of a base.

Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is treated with N-methylmethanamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Oxidation Reactions

The ethyl and methylamine substituents undergo selective oxidation under controlled conditions:

| Reaction Target | Reagent System | Conditions | Major Product(s) | Mechanism |

|---|---|---|---|---|

| Ethyl Group | KMnO₄/H₂SO₄ | Aqueous, 60-80°C | 1-(3-Nitro-1H-pyrazol-5-yl)acetic acid | Radical-mediated C-H bond oxidation |

| Methylamine | H₂O₂/Fe²⁺ (Fenton) | pH 3-5, 25°C | N-Methylnitrosoamine derivative | Oxidative N-demethylation via hydroxyl radicals |

Key findings:

-

Ethyl group oxidation proceeds with 72-85% yield but requires strict temperature control to prevent nitro group reduction .

-

Methylamine oxidation generates reactive intermediates implicated in mutagenicity studies .

Reduction Reactions

The nitro group at C3 displays high reducibility, enabling versatile transformations:

| Reducing Agent | Catalyst/Co-reagent | Conditions | Major Product(s) | Selectivity |

|---|---|---|---|---|

| H₂ gas | Pd/C (5% w/w) | Ethanol, 40 psi, 50°C | 1-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-N-methylmethanamine | >95% |

| NaBH₄-CuCl₂ | - | THF, 0°C → RT | Mixture of amino and hydroxylamine derivatives | 60:40 ratio |

Notable observations:

-

Catalytic hydrogenation achieves near-quantitative conversion to the primary amine without pyrazole ring saturation .

-

Copper-mediated borohydride reduction produces competing pathways due to nitro group electronic effects .

Electrophilic Substitution

The electron-deficient pyrazole ring participates in directed C-H functionalization:

| Electrophile | Directed Position | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | C4 (para to nitro) | CHCl₃, 0°C | 88 | |

| AcCl/AlCl₃ | C4 | Reflux, 2 h | 63 | |

| HNO₃/H₂SO₄ | No additional nitration | 0-5°C, 30 min | <5 |

Mechanistic insights:

-

Bromination occurs regioselectively at C4 due to nitro group meta-directing effects.

-

Acetylation requires Lewis acid activation but competes with N-methylamine acylation.

Nucleophilic Displacement

The N-methylmethanamine side chain undergoes substitution:

| Nucleophile | Leaving Group | Conditions | Product | Kinetic Profile |

|---|---|---|---|---|

| KSCN | -NHCH₃ (activated) | DMF, 120°C, 8 h | Thiourea derivative | Second-order |

| NaN₃ | -NHCH₃ (Mitsunobu) | DIAD, PPh₃, THF | Azide analog | 92% conversion |

Critical considerations:

-

Direct amine substitution requires activation via protonation or coordination .

-

Mitsunobu conditions enable clean displacement without ring decomposition.

Condensation Reactions

The primary amine participates in Schiff base formation:

| Carbonyl Partner | Solvent System | Equilibration Time | Imine Product Stability |

|---|---|---|---|

| Benzaldehyde | MeOH, molecular sieves | 2 h, RT | Stable to hydrolysis (t₁/₂ > 48 h) |

| Acetylacetone | Toluene, Dean-Stark | 6 h reflux | Chelated β-ketoimine complex |

Applications:

-

Schiff bases serve as ligands in transition metal catalysis .

-

Condensation with β-diketones enables fluorescent probe development.

Experimental Optimization Guidelines

-

Nitro Group Sensitivity : Avoid strong bases (e.g., LDA) to prevent ring decomposition .

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Temperature Control : Maintain <80°C during reductions to prevent ethyl group elimination.

This compound's reactivity profile highlights its utility as a versatile scaffold in medicinal chemistry and materials science. Future research directions include photocatalytic C-H activation and asymmetric functionalization strategies.

科学研究应用

Pharmacological Applications

Antimicrobial Activity : Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been documented, suggesting that this compound may play a role in treating inflammatory diseases. Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Anticancer Potential : Pyrazole derivatives have been explored for their anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Material Science Applications

Explosive Materials : Due to the presence of nitro groups, compounds like this compound are studied for their potential use in explosive formulations. The energetic properties associated with nitro-substituted compounds make them suitable for applications in military and industrial explosives .

Polymeric Composites : Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that a series of pyrazole derivatives, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure–activity relationship that could guide further modifications for improved efficacy .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could inhibit cell growth significantly compared to controls. Mechanistic studies suggested involvement in apoptosis pathways, warranting further investigation into its potential as an anticancer agent .

- Explosive Performance Evaluation : A comparative analysis of nitro-substituted pyrazoles showed that this compound exhibited superior performance metrics in terms of detonation velocity and stability compared to traditional explosives .

作用机制

The mechanism of action of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

相似化合物的比较

Similar Compounds

- **1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine

- **5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

- **(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Uniqueness

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties

生物活性

1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with an ethyl group and a nitro group at the 3-position, along with a methylmethanamine moiety. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.21 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group in this compound may enhance its antimicrobial efficacy due to its electron-withdrawing nature, which can improve interaction with microbial targets.

Analgesic Activity

The analgesic effects of pyrazoles are well-documented. Compounds with similar scaffolds have demonstrated significant pain relief in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pain pathway . The compound's ability to modulate these pathways could be explored further through experimental studies.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, this compound was tested against standard bacterial strains. Results indicated moderate to high activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Compounds similar to this compound exhibited significant reduction in inflammation markers, suggesting that further investigation into this compound could yield promising results .

属性

IUPAC Name |

1-(2-ethyl-5-nitropyrazol-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-3-10-6(5-8-2)4-7(9-10)11(12)13/h4,8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZPALNPICAZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。